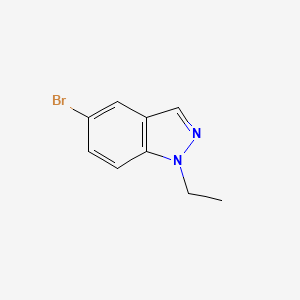

5-bromo-1-ethyl-1H-indazole

Beschreibung

Significance of Heterocyclic Compounds in Medicinal Chemistry and Drug Discovery

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are of paramount importance in the field of medicinal chemistry and drug discovery. ijsrtjournal.comrroij.comijnrd.org These compounds form the structural core of a vast number of pharmaceutical agents, natural products, and biologically active molecules, including vitamins, hormones, and nucleic acids. ijsrtjournal.comopenmedicinalchemistryjournal.com

The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.gov These characteristics are crucial for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates. nih.gov The structural diversity of heterocyclic scaffolds allows medicinal chemists to fine-tune molecules to achieve desired pharmacological effects, such as acting as agonists or antagonists at receptors, inhibiting enzymes, or modulating cellular signaling pathways. rroij.com Consequently, over 85% of all biologically active chemical entities contain a heterocyclic ring, highlighting their central role in the development of new therapeutic agents. nih.gov

Ubiquitous Nature of Indazole Derivatives in Bioactive Molecules and Natural Products

Indazole derivatives, while relatively rare in nature compared to their bioisosteres like indoles, are found in a number of bioactive natural products. nih.govwikipedia.org The alkaloids nigellicine, nigeglanine, and nigellidine, isolated from plants of the Nigella genus, are examples of naturally occurring indazoles. researchgate.netwikipedia.orgpnrjournal.com

Despite their limited natural abundance, the indazole scaffold is a common feature in a multitude of synthetic compounds with significant biological activities. pnrjournal.com The versatility of the indazole ring allows for the creation of a wide range of derivatives with diverse pharmacological properties. pnrjournal.com This has led to their incorporation into numerous therapeutic drugs, making them a key pharmacophore in modern medicinal chemistry. pnrjournal.compnrjournal.com The ability of the two nitrogen atoms in the indazole ring to act as both hydrogen bond donors and acceptors contributes to their effective interaction with biological targets. researchgate.net

Structural Features and Aromaticity of the Indazole Ring System

Indazole, also known as benzopyrazole, is a bicyclic aromatic heterocyclic compound with the chemical formula C₇H₆N₂. researchgate.netwikipedia.org It consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. researchgate.netnih.gov The indazole structure exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.govresearchgate.net

The indazole ring is a planar, aromatic system containing 10 π-electrons, which contributes to its stability. pnrjournal.comontosight.ai This aromaticity influences its chemical reactivity and its interactions with biological macromolecules. ontosight.ai The presence of the two nitrogen atoms in the five-membered ring creates a system with both pyridine-like and pyrrole-like characteristics. pnrjournal.com The pKa values for the equilibrium between the indazolium cation and indazole, and between indazole and the indazolate anion, are 1.04 and 13.86, respectively, indicating its amphoteric nature. wikipedia.org

Comparison with Bioisosteres such as Indoles and Benzimidazoles

Indazole is considered a bioisostere of other important heterocyclic scaffolds, notably indole (B1671886) and benzimidazole (B57391). researchgate.netresearchgate.net Bioisosteres are molecules or groups that have similar physical or chemical properties and produce broadly similar biological effects. The replacement of a CH group in indole with a nitrogen atom, or the rearrangement of the nitrogen atoms in benzimidazole, leads to the indazole structure. wikipedia.orgresearchgate.net

This bioisosteric relationship is a key strategy in drug design, allowing for the modulation of a compound's properties to improve its efficacy, selectivity, and pharmacokinetic profile. rsc.org For instance, the indazole nucleus, with its two nitrogen atoms, can form strong hydrogen bond donor and acceptor interactions, which can differ from those of indole (one nitrogen) and benzimidazole (two separated nitrogens). researchgate.net This can lead to altered binding affinities for biological targets. rsc.org In some cases, indazole derivatives have shown superior metabolic stability, oral bioavailability, and aqueous solubility compared to their indole counterparts. nih.gov

| Feature | Indazole | Indole | Benzimidazole |

| Ring Structure | Benzene ring fused to a pyrazole ring | Benzene ring fused to a pyrrole (B145914) ring | Benzene ring fused to an imidazole (B134444) ring |

| Nitrogen Atoms | Two, adjacent (positions 1 and 2) | One (position 1) | Two, separated (positions 1 and 3) |

| Hydrogen Bonding | Can act as both donor and acceptor | Primarily a hydrogen bond donor | Can act as both donor and acceptor |

| Bioisosteric Relationship | Bioisostere of indole and benzimidazole | - | Bioisostere of indole and purine |

Overview of Indazole Derivatives in Pharmaceutical Development

Indazole derivatives have emerged as a significant class of compounds in pharmaceutical development, with a wide spectrum of therapeutic applications. researchgate.netnih.govijsrtjournal.comrroij.comijnrd.orgopenmedicinalchemistryjournal.comnih.govnih.govwikipedia.orgpnrjournal.comresearchgate.netontosight.aimdpi.commdpi.comnih.govnih.gov Their diverse biological activities have led to the development of numerous drugs and clinical candidates for treating a variety of diseases. researchgate.net

Historical Context and Evolution of Indazole Research

The history of indazole chemistry dates back to the late 19th century, with Emil Fischer first describing the indazole ring system in 1883. nih.govresearchgate.net Early research focused on understanding the fundamental chemistry, including its synthesis and tautomerism. researchgate.netresearchgate.net For a considerable period, indazole chemistry was not as extensively explored as that of its bioisosteres. nih.gov However, the discovery of the diverse pharmacological properties of synthetic indazole derivatives in the 20th century spurred a significant increase in research interest. pnrjournal.com This has led to the development of a multitude of synthetic methodologies to access a wide array of functionalized indazole scaffolds. nih.gov

Current Landscape of Marketed and Clinical Indazole-Based Drugs

The therapeutic potential of the indazole scaffold is underscored by the number of indazole-containing drugs currently on the market and in clinical development. mdpi.commdpi.comnih.gov These agents span a range of therapeutic areas, including oncology, anti-inflammatory, and antiemetic applications. nih.govnih.govmdpi.com As of recent reports, at least 43 indazole-based therapeutic agents are either in clinical use or undergoing clinical trials. researchgate.netmdpi.com

Several indazole-based drugs have received approval from regulatory agencies like the FDA. nih.govmdpi.com The success of these marketed drugs continues to drive research into novel indazole derivatives with improved efficacy and safety profiles. researchgate.net

Here is a table of some notable marketed and clinical indazole-based drugs:

| Drug Name | Therapeutic Area | Mechanism of Action |

| Axitinib | Oncology | Tyrosine kinase inhibitor nih.govresearchgate.net |

| Pazopanib | Oncology | Tyrosine kinase inhibitor nih.govmdpi.com |

| Niraparib | Oncology | PARP inhibitor nih.govmdpi.com |

| Linifanib | Oncology | Tyrosine kinase inhibitor nih.govmdpi.com |

| Entrectinib | Oncology | ALK, ROS1, and TRK inhibitor mdpi.com |

| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) wikipedia.orgmdpi.com |

| Granisetron | Antiemetic | Serotonin 5-HT3 receptor antagonist nih.govmdpi.com |

| ARRY-371797 | Cardiology (Clinical Trial) | p38α MAPK inhibitor nih.gov |

Eigenschaften

IUPAC Name |

5-bromo-1-ethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-2-12-9-4-3-8(10)5-7(9)6-11-12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKHKDBOSJPQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)Br)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80626444 | |

| Record name | 5-Bromo-1-ethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590417-96-2 | |

| Record name | 5-Bromo-1-ethyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590417-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-ethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80626444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 1 Ethyl 1h Indazole

Advanced Synthetic Pathways for Indazole Variants

The synthesis of functionalized indazole derivatives has been a subject of intense research, driven by the broad spectrum of biological activities exhibited by these heterocyclic compounds. nih.govnih.gov Advanced synthetic strategies have moved beyond classical methods to embrace more efficient and versatile catalyst-based approaches. These modern pathways offer superior control over regioselectivity and functional group tolerance, enabling the construction of complex molecular architectures. nih.gov The functionalization of the indazole ring system, particularly through the introduction of aryl and heteroaryl moieties, is a key area of development. nih.gov

Specific Synthesis of 5-Bromo-1-ethyl-1H-indazole and its Precursors

The synthesis of this compound typically involves the initial preparation of its precursor, 5-bromo-1H-indazole, followed by a regioselective ethylation reaction.

The precursor, 5-bromo-1H-indazole, can be synthesized through several routes. One common method starts from 4-bromo-2-methylaniline. In this procedure, the aniline (B41778) is first acetylated with acetic anhydride (B1165640). The resulting acetamide (B32628) is then treated with isoamyl nitrite (B80452) and potassium acetate (B1210297) in chloroform (B151607) under reflux. This step leads to the cyclization and formation of the indazole ring. Subsequent hydrolysis of the intermediate under acidic conditions, followed by basification, yields 5-bromo-1H-indazole.

An alternative synthesis begins with 5-bromo-2-fluorobenzaldehyde (B134332). This aldehyde is reacted with hydrazine (B178648) under reflux. The reaction proceeds via condensation and subsequent intramolecular nucleophilic aromatic substitution, where the hydrazine nitrogen displaces the fluorine atom to form the pyrazole (B372694) ring, yielding 5-bromo-1H-indazole. nih.gov

| Starting Material | Key Reagents | Product | Yield |

| 4-Bromo-2-methylaniline | 1. Acetic anhydride 2. Isoamyl nitrite, Potassium acetate 3. HCl, NaOH | 5-Bromo-1H-indazole | 94% |

| 5-Bromo-2-fluorobenzaldehyde | Hydrazine | 5-Bromo-1H-indazole | 54% (approx.) |

This table is interactive. Click on the headers to sort.

Alkylation Reactions for N1- and N2-Substitution

The direct alkylation of 5-bromo-1H-indazole with an ethylating agent, such as ethyl iodide or ethyl tosylate, typically produces a mixture of the N1-substituted (this compound) and N2-substituted (5-bromo-2-ethyl-1H-indazole) isomers. nih.govbeilstein-journals.org The ratio of these products is highly dependent on the reaction conditions. beilstein-journals.org The challenge lies in controlling the reaction to favor the desired N1 isomer. researchgate.net

Regioselective Alkylation Strategies

Achieving regioselectivity in the N-alkylation of indazoles is a significant synthetic challenge that has been addressed through various strategies. The outcome of the reaction is influenced by steric and electronic effects of substituents on the indazole ring, the nature of the alkylating agent, the base, and the solvent. d-nb.infonih.gov

One of the most effective methods for selective N1-alkylation is the use of sodium hydride (NaH) as a base in an aprotic polar solvent like tetrahydrofuran (B95107) (THF). d-nb.infonih.gov This combination has been reported to provide excellent N1 selectivity (>99%) for a range of C-3 substituted indazoles. d-nb.info The Na+ cation is believed to coordinate with the N2 atom and an electron-rich group at the C-3 position, sterically hindering alkylation at N2 and directing it to the N1 position. researchgate.net

Another powerful strategy for achieving high N1 selectivity involves a two-step process under thermodynamic control. nih.govrsc.org This method first involves the condensation of the indazole with an aldehyde in the presence of an acid catalyst like p-toluenesulfonic acid (pTSA) to form an enamine intermediate. This reaction is reversible, and the N1-alkenyl indazole is the thermodynamically more stable product. Subsequent reduction of the double bond, for example, through catalytic hydrogenation, furnishes the N1-alkyl indazole with high selectivity, with no detectable N2 isomer. nih.govrsc.org

The table below summarizes reaction conditions that favor either N1 or N2 alkylation on indazole substrates.

| Condition | Substrate | Alkylating Agent | Outcome | Reference |

| NaH, THF | Various C-3 substituted indazoles | Alkyl bromide | >99% N1 selectivity | d-nb.info |

| Cs2CO3, Dioxane | Methyl 5-bromo-1H-indazole-3-carboxylate | Alkyl tosylate | Favors N1-alkylation | nih.gov |

| pTSA, Toluene (Dean-Stark), then H2, Pt/C | 7-Bromoindazole | Isobutyraldehyde | Selective N1-alkylation | nih.govrsc.org |

| TfOH | Indazole | Diazo compound | N2/N1 up to 100/0 | rsc.org |

This table is interactive. Click on the headers to sort.

Use of Ethyl Bromide and Bases (e.g., Cs2CO3, K2CO3)

The ethylation of 5-bromo-1H-indazole is commonly achieved through N-alkylation using an ethylating agent in the presence of a base. A frequently employed method involves reacting 5-bromo-1H-indazole with ethyl bromide. The choice of base is critical in this reaction, with inorganic bases like cesium carbonate (Cs2CO3) and potassium carbonate (K2CO3) being effective.

In a typical procedure, the reaction is carried out by adding ethyl bromide to a solution of 5-bromo-1H-indazole in an anhydrous solvent such as dimethylformamide (DMF), followed by the addition of an excess of cesium carbonate. nih.gov This mixture is stirred at room temperature for several hours to ensure the completion of the reaction. nih.gov The use of Cs2CO3 as a base facilitates the deprotonation of the indazole nitrogen, allowing for nucleophilic attack on the ethyl bromide. nih.gov This alkylation process typically yields a mixture of two regioisomers: the desired this compound (the N-1 isomer) and 5-bromo-2-ethyl-1H-indazole (the N-2 isomer). nih.gov Under these conditions, a 1.2:1 ratio of the N-1 to the N-2 isomer has been reported. nih.gov The resulting isomers can then be separated and purified using techniques like flash column chromatography. nih.gov

Synthesis from 5-Bromo-1H-indazole

The primary route for synthesizing this compound is through the direct N-alkylation of its precursor, 5-bromo-1H-indazole. nih.gov This transformation involves the introduction of an ethyl group onto one of the nitrogen atoms of the pyrazole ring system. The reaction is a standard nucleophilic substitution where the indazole anion acts as the nucleophile and an ethyl halide, such as ethyl bromide, serves as the electrophile. nih.gov

The reaction conditions can be controlled to influence the outcome, though the formation of both N-1 and N-2 alkylated isomers is a common characteristic of indazole alkylation. nih.gov The separation of these regioisomers is a crucial step in obtaining the pure this compound. nih.gov

Precursor Synthesis (e.g., 5-Bromo-1H-indazole)

The utility of this compound is dependent on the availability of its direct precursor, 5-bromo-1H-indazole. Several synthetic pathways exist for the preparation of this key starting material.

One established method begins with 4-bromo-2-methylaniline. This process involves several steps:

The starting aniline is first treated with acetic anhydride in chloroform.

Potassium acetate and isoamyl nitrite are then added, and the solution is refluxed for an extended period.

Following the reaction, a workup involving distillation and treatment with concentrated hydrochloric acid is performed.

Finally, basification with sodium hydroxide, extraction with ethyl acetate, and purification yields 5-bromo-1H-indazole with a high yield of 94%.

An alternative route utilizes 5-bromo-2-fluorobenzaldehyde as the starting material. In this synthesis, the benzaldehyde (B42025) is heated under reflux with hydrazine. After the reaction, excess hydrazine is removed under reduced pressure, and the product is worked up through extraction with ethyl acetate and washing with water and brine. The crude product is then purified by flash column chromatography to afford the desired 5-bromo-1H-indazole.

Synthetic Applications as an Intermediate

This compound is a versatile intermediate in organic synthesis, primarily due to the presence of the bromine atom at the C-5 position. This bromine atom serves as a handle for introducing a wide array of functional groups, making the compound a valuable building block for more complex molecules, particularly in the field of medicinal chemistry. chemimpex.com

Introduction of Functional Groups via Cross-Coupling

The bromine atom on the this compound scaffold is well-suited for participating in various transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a prominent example, providing a reliable method for forming carbon-carbon bonds and preparing biaryl or heteroaryl-substituted indazoles. nih.govrsc.org

A specific application involves the Suzuki cross-coupling of this compound with N-Boc-2-pyrroleboronic acid. nih.gov This reaction is typically performed in dimethoxyethane at 80 °C with potassium carbonate as the base. nih.gov The choice of the palladium catalyst is crucial for the reaction's efficiency. nih.gov Studies have shown that among several catalysts, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) provides the highest yield of the coupled product in the shortest reaction time. nih.gov

| Catalyst | Time (h) | Yield (%) |

|---|---|---|

| Pd(PPh3)4 | 16 | 45 |

| Pd(OAc)2 | 16 | 30 |

| PdCl2(CH3CN)2 | 16 | 25 |

| Pd(dppf)Cl2 | 2 | 85 |

This methodology allows for the facile introduction of heteroaryl moieties, such as pyrrole (B145914), onto the indazole core. nih.gov

Building Block for Complex Indazole Derivatives

The functionalized products obtained from cross-coupling reactions of this compound are themselves advanced intermediates or final target molecules. The indazole nucleus is recognized as a significant pharmacophore in drug discovery, and its derivatives are investigated for a wide range of biological activities, including applications in oncology and neurology. chemimpex.comnih.gov

By leveraging cross-coupling reactions, the this compound core can be elaborated into a diverse library of compounds. For instance, the synthesis of 5-(pyrrol-2-yl)- and 5-(thiophen-2-yl)-1H-indazoles demonstrates its utility in creating complex heterocyclic systems. nih.gov These more complex derivatives are key targets in medicinal chemistry research, where the indazole scaffold serves as a structural motif in the design of novel therapeutic agents. nih.gov

Structure Activity Relationship Sar and Molecular Design Studies

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to predict and analyze the behavior of molecules like 5-bromo-1-ethyl-1H-indazole at an atomic level. Techniques such as molecular docking, QSAR, molecular dynamics, and DFT are instrumental in building a comprehensive profile of the compound's potential biological and chemical properties.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For indazole derivatives, docking studies have been instrumental in identifying potential biological targets and understanding binding mechanisms.

While direct docking studies for this compound are not extensively published, research on analogous compounds reveals common interaction patterns. For instance, studies on various indazole derivatives as inhibitors of enzymes like VEGFR-2, aromatase, and hypoxia-inducible factor (HIF)-1α show that the indazole core frequently engages in crucial hydrogen bonds and hydrophobic interactions within the active site. nih.govnih.govderpharmachemica.com The docking of substituted indazoles into the aromatase enzyme, for example, showed interactions with key residues like Arg115 and Met374. derpharmachemica.comresearchgate.net

For this compound, it can be hypothesized that:

The indazole ring acts as a core scaffold, potentially forming hydrogen bonds or π-π stacking interactions with amino acid residues.

The 5-bromo group can participate in halogen bonding or occupy a hydrophobic pocket, potentially enhancing binding affinity.

The 1-ethyl group likely influences the compound's orientation within a binding site and can contribute to hydrophobic interactions.

Virtual screening campaigns often utilize scaffolds like indazole to identify novel inhibitors for various targets. nih.gov A hybrid virtual screening approach, which combines ligand-based and structure-based methods, has been effectively used to identify potential inhibitors from large compound libraries.

Table 1: Predicted Interactions Based on Docking Studies of Analogous Indazole Compounds

| Molecular Feature | Potential Interaction Type | Interacting Residues (Examples from Literature) |

|---|---|---|

| Indazole Nitrogen (N2) | Hydrogen Bond Acceptor | Asp, Gly researchgate.net |

| Indazole NH (if present) | Hydrogen Bond Donor | Asp, Cys |

| Benzene (B151609) Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Val nih.govresearchgate.net |

| 5-Bromo Group | Halogen Bonding, Hydrophobic | Leu, Val, Ala |

| 1-Ethyl Group | Hydrophobic | Ala, Val, Leu |

QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This allows for the prediction of activity for new, unsynthesized molecules.

Both 2D- and 3D-QSAR models have been developed for various classes of indazole derivatives to understand the structural requirements for their biological activities, such as inhibiting HIF-1α or acting as estrogen receptor ligands. nih.govnih.gov

2D-QSAR models correlate biological activity with physicochemical properties or topological indices. For a series of indazole estrogens, 2D-QSAR analysis suggested that the nature of the substituent at the 3rd position of the indazole nucleus is decisive for selectivity towards the β-estrogenic receptor. nih.goveurekaselect.com

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by analyzing the steric and electrostatic fields around the molecules. For indazole-based HIF-1α inhibitors, 3D-QSAR studies have generated contour maps that highlight regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.govresearchgate.net These maps provide a structural framework for designing new, more potent inhibitors. nih.govresearchgate.net

Based on QSAR studies of related indazoles, several structural attributes are consistently identified as being influential for biological activity:

Substituents on the Benzene Ring: The position and nature of substituents like the bromo group at C5 can significantly impact activity. Halogens can influence electronic properties and participate in specific interactions like halogen bonding.

Substitution at N1: The presence and nature of the N1 substituent, such as the ethyl group in this compound, are critical. QSAR studies on indazole estrogens have shown that substitutions at this position can modulate receptor selectivity. nih.goveurekaselect.com

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding.

MD simulations performed on indazole derivatives complexed with their target proteins, such as HIF-1α or VEGFR-2, have demonstrated the stability of these complexes. nih.govnih.govresearchgate.net These simulations can confirm that the binding mode predicted by molecular docking is maintained over time in a simulated physiological environment. researchgate.net Key findings from such studies on related compounds include:

Confirmation of stable hydrogen bonds and hydrophobic interactions. nih.gov

Assessment of the root-mean-square deviation (RMSD) to ensure the ligand remains stably bound in the active site. researchgate.net

Calculation of binding free energies to provide a more accurate estimation of binding affinity. nih.gov

For this compound, an MD simulation would be a critical step after docking to validate its binding mode and assess the dynamic stability of its interactions with a putative target.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly useful for understanding reaction mechanisms, chemical reactivity, and physicochemical properties.

DFT studies have been successfully applied to understand the regioselective N-alkylation of indazoles, a crucial reaction for synthesizing compounds like this compound. nih.govresearchgate.net A comprehensive DFT study on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate revealed the underlying mechanisms that control whether alkylation occurs at the N1 or N2 position. nih.gov The calculations showed that the formation of N1-substituted products can be driven by a chelation mechanism, while other non-covalent interactions can favor the formation of N2-products. nih.govresearchgate.net

Furthermore, DFT calculations are used to determine:

Partial Charges and Fukui Indices: These calculations on precursor molecules like 5-bromo-1H-indazole help predict the most likely sites for electrophilic or nucleophilic attack, explaining the observed regioselectivity in reactions. nih.gov

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap is a key indicator of chemical reactivity. DFT studies on novel indazole derivatives have used this parameter to assess their kinetic stability. nih.govrsc.org

Electrostatic Potential: This helps in understanding the charge distribution and predicting sites for intermolecular interactions. nih.gov

Table 2: Summary of Computational Chemistry Applications for Indazole Derivatives

| Technique | Application | Key Insights Relevant to this compound |

|---|---|---|

| Molecular Docking | Predicts binding mode to a biological target | Identifies key interactions (H-bonds, hydrophobic) and orientation in an active site. nih.govderpharmachemica.com |

| QSAR | Correlates chemical structure with biological activity | Elucidates the importance of the bromo and ethyl groups for potency and selectivity. nih.govnih.gov |

| Molecular Dynamics | Assesses the stability of the ligand-protein complex over time | Validates docking poses and confirms the stability of key interactions. nih.govresearchgate.net |

| DFT | Investigates electronic structure and reaction mechanisms | Explains the regioselectivity of N1-ethylation and predicts chemical reactivity. nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Fragment-Based and Knowledge-Based Drug Design

Fragment-Based Drug Discovery (FBDD) has emerged as a successful strategy for identifying lead compounds. This approach uses smaller, less complex molecules, known as fragments, to probe the binding sites of biological targets. nih.gov Indazole derivatives have been successfully identified and optimized using fragment-led design. For instance, a fragment-based approach led to the discovery of a novel indazole-based inhibitor for AXL kinase, a target in cancer therapy. nih.gov Similarly, fragment-led de novo design was used to identify 1H-indazole-based derivatives for the inhibition of Fibroblast Growth Factor Receptors (FGFRs). nih.gov

Knowledge-based design, which utilizes existing information about ligands and their targets, has also been employed in the development of indazole-containing compounds. Structure-guided and knowledge-based design has led to the synthesis of potent inhibitors for targets like the extracellular signal-regulated kinase1/2 (ERK1/2). nih.gov The core indazole structure serves as a versatile starting point for these design strategies, with substitutions at various positions allowing for the fine-tuning of activity and properties.

Impact of Substitutions on Biological Efficacy

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring. The strategic placement of different chemical groups can significantly alter a compound's potency, selectivity, and pharmacokinetic properties.

The presence of a bromine atom on the indazole ring, as in 5-bromo-1H-indazole, is a common feature in many synthetic intermediates used in pharmaceutical research. chemimpex.com The bromine atom is particularly useful as it can participate in various coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which allows for the introduction of a wide range of molecular diversity. nbinno.com This makes bromo-substituted indazoles valuable building blocks in the synthesis of complex bioactive molecules. chemimpex.com For example, 5-bromobrassinin, a derivative of an indole (B1671886) phytoalexin, has shown a better pharmacological profile with slower clearance compared to its non-brominated counterpart. beilstein-archives.org

Alkylation at the N1 position of the indazole ring, such as the addition of an ethyl group, is a common strategy to explore the structure-activity relationship and to modulate the compound's physical and biological properties. N-ethyl substitutions on the indazole nucleus have been reported in the synthesis of various derivatives. researchgate.net In a study on indole derivatives, which are structurally related to indazoles, an ethoxy group was found to provide the lowest IC50 value against the U2AF1-UHM protein, suggesting that a small alkyl group can be beneficial for activity. acs.org The hydrophobic ethyl group can interact with narrow hydrophobic grooves in protein binding sites. acs.org

The combination of a bromo-substituent and an N-ethyl group in this compound, therefore, presents a scaffold that is both synthetically versatile and has the potential for specific interactions with biological targets. While detailed studies on this specific combination are limited, the general principles of indazole SAR suggest that these substitutions are key determinants of its biological profile.

Substitutions on the indazole scaffold play a crucial role in modulating the interaction with biological targets. For instance, in the design of kinase inhibitors, different substituents on the indazole ring can be tailored to interact with specific amino acid residues in the ATP-binding pocket of the kinase.

The bromine atom at the 5-position can also influence binding. It can form halogen bonds with backbone carbonyls or other electron-rich atoms in the protein, which can be a significant contribution to binding affinity. Furthermore, the 5-position is often solvent-exposed, and the bromine atom here can be replaced with larger groups through cross-coupling reactions to explore deeper pockets of the binding site and improve potency and selectivity.

While specific data on the interaction of this compound with its biological targets is not extensively detailed in the available literature, the known roles of bromo and ethyl substitutions in related indazole and indole derivatives provide a strong basis for understanding how this compound might interact with and modulate the function of its protein targets. The interplay between the electronic effects of the bromine atom and the steric and hydrophobic contributions of the ethyl group are key factors in its potential as a biologically active molecule.

Biological Activities and Pharmacological Investigations

Anticancer Activity

The primary anticancer mechanism of 5-bromo-1-ethyl-1H-indazole derivatives is centered on their ability to target and inhibit protein kinases, which are crucial regulators of cellular processes that are often dysregulated in cancer.

Targeting Protein Kinases

Protein kinases are key enzymes in cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. The indazole scaffold has been identified as a versatile backbone for the design of potent and selective kinase inhibitors. Several anticancer drugs approved by the FDA, such as Axitinib and Pazopanib, feature an indazole core and are known for their kinase inhibitory activities. researchgate.net

While direct studies on this compound as a Tyrosine Threonine Kinase (TTK) inhibitor are not extensively documented in publicly available research, the broader class of indazole derivatives has been investigated for this purpose. A study focused on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides led to the identification of potent TTK inhibitors. nih.gov For instance, the compound CFI-400936, an indazole derivative, demonstrated a TTK IC50 of 3.6 nM. nih.gov This highlights the potential of the indazole scaffold in targeting TTK, a key regulator of the mitotic spindle checkpoint, suggesting that derivatives like this compound could be promising candidates for further investigation in this area.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, a process crucial for tumor growth and metastasis. The inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Research into indazole derivatives has shown their potential as VEGFR-2 inhibitors. nih.gov One study on indazole derivatives designed as VEGFR-2 kinase inhibitors identified a potent compound with an IC50 of 1.24 nM. nih.gov Although this study did not specifically detail the 5-bromo-1-ethyl substitution, the strong performance of the indazole scaffold suggests that modifications, including those at the 5 and 1 positions, could yield effective VEGFR-2 inhibitors.

| Compound Class | Target Kinase | IC50 (nM) |

| Indazole Derivatives | Aurora A | - |

| Indazole Derivatives | Aurora B | - |

| Indazole Derivatives | Aurora C | - |

(Data for specific this compound derivatives is not available in the provided search results. The table reflects the general inhibitory potential of the indazole class against these kinases.)

The Epidermal Growth Factor Receptor (EGFR) is a key driver in the development and progression of several cancers. Indazole-based compounds have been developed as covalent inhibitors of EGFR, showing promise in overcoming drug resistance. acs.org These inhibitors are designed to be conformationally less flexible and to target gatekeeper mutated drug-resistant EGFR, such as the L858R/T790M double mutant. acs.org While specific IC50 values for this compound were not found, the general success of the indazole scaffold in this area is noteworthy.

The serine/threonine kinase Akt is a central node in signaling pathways that regulate cell survival and proliferation. nih.gov The indazole-pyridine scaffold has given rise to potent and selective Akt inhibitors. researchgate.net For instance, the compound A-443654, an indazole derivative, is a potent pan-Akt inhibitor. selleckchem.com Furthermore, a series of 3-amino-1H-indazole derivatives have been synthesized and shown to target the PI3K/AKT/mTOR pathway, with one compound, W24, exhibiting broad-spectrum antiproliferative activity with IC50 values ranging from 0.43 to 3.88 μM against various cancer cell lines. nih.gov This demonstrates the potential of the indazole core, including 5-bromo substituted analogs, in the development of Akt inhibitors.

| Derivative Class | Cancer Cell Line | IC50 (µM) |

| 3-amino-1H-indazole (W24) | HT-29 (Colon) | 0.43 |

| 3-amino-1H-indazole (W24) | MCF-7 (Breast) | 1.25 |

| 3-amino-1H-indazole (W24) | A-549 (Lung) | 2.56 |

| 3-amino-1H-indazole (W24) | HepG2 (Liver) | 3.88 |

| 3-amino-1H-indazole (W24) | HGC-27 (Gastric) | 0.87 |

Anti-inflammatory Properties

Indazole derivatives have shown notable anti-inflammatory and analgesic effects. Studies on N-substituted indazolones have demonstrated their potency as anti-inflammatory agents in animal models. The mechanism behind this activity is believed to involve the blockage of cytokine release, such as TNF-alpha and IL-1, and the inhibition of lysosomal hydrolytic enzymes, prostaglandin (B15479496) cyclooxygenase, and 5'-lipoxygenase activities. Furthermore, many of these compounds help to stabilize free radicals that are involved in the inflammatory process.

Research on specific indazole derivatives has provided further evidence of their anti-inflammatory potential. In one study, indazole and its derivatives, including 5-aminoindazole (B92378) and 6-nitroindazole, significantly inhibited carrageenan-induced hind paw edema in a dose- and time-dependent manner. The anti-inflammatory action of these compounds is suggested to be linked to the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and free radicals. For instance, 5-aminoindazole showed a maximum inhibition of paw edema of 83.09% at a dose of 100 mg/kg.

Table 1: Effect of Indazole Derivatives on Carrageenan-Induced Paw Edema

| Compound | Dose (mg/kg) | Maximum Inhibition (%) |

|---|---|---|

| 5-aminoindazole | 100 | 83.09 |

| Indazole | 100 | 70.00 |

| 6-nitroindazole | 100 | 68.00 |

Other Potential Therapeutic Applications

The therapeutic potential of indazole derivatives extends beyond their anti-inflammatory effects, with research indicating possible applications in a variety of diseases.

The indazole nucleus is a key component in the development of novel anti-HIV agents. A series of indazolyl-substituted piperidin-4-yl-aminopyrimidines (IPAPYs) have been designed and synthesized, demonstrating moderate to excellent activity against wild-type HIV-1. One of the most potent compounds in this series, 5q, exhibited an EC50 value of 6.4 nM against WT HIV-1. These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Table 2: Anti-HIV-1 Activity of Selected Indazolyl-Substituted Piperidin-4-yl-aminopyrimidines

| Compound | EC50 (μM) vs. WT HIV-1 |

|---|---|

| 5q | 0.0064 |

| 5a | 1.5 |

Beyond HIV, indazole derivatives have shown promise against other viral infections. For example, certain tetrahydroindazole (B12648868) derivatives have been tested for their antiviral activity against Coxsackievirus B4 (CV-B4), Human adenovirus 7 (HAdV7), and Rotavirus A (RVA). One derivative, in particular, showed moderate activity against both CV-B4 and RVA, and promising activity against HAdV7. More recently, pyrrolo[2,3-e]indazole has been identified as a promising scaffold for developing neuraminidase inhibitors active against both influenza A virus and S. pneumoniae.

The indazole ring is a structural feature in several compounds investigated for the treatment of cardiovascular diseases. Indazole derivatives have shown potential beneficial effects against conditions such as arrhythmia, ischemia-reperfusion injury, thrombosis, and hypertension. For instance, the indazole derivative DY-9760e has demonstrated cardioprotective effects against ischemic/reperfusion injury. Another derivative, YC-1, has been explored for its therapeutic use in circulatory disorders, platelet aggregation, and vascular contraction.

Research into indazole-based compounds has also revealed their potential in treating neurodegenerative diseases. Oxadiazolylindazole derivatives have been identified as a new class of neuroprotective voltage-dependent sodium channel modulators. These compounds have demonstrated neuroprotective activity in hippocampal slices, comparable to the established neuroprotectant sipatrigine. Their mechanism of action involves the use- and voltage-dependent block of sodium currents. Additionally, indazole-5-carboxamides have shown a strong affinity for monoamine oxidases, suggesting potential therapeutic applications in Parkinson's disease.

While direct studies on the antipyretic activity of this compound are not available, the broader class of indazole derivatives has been noted for its analgesic and antipyretic properties. This suggests that compounds with the indazole scaffold may have the potential to reduce fever, although specific research is needed to confirm this for this compound.

Antidiabetic Activity

The indazole scaffold is recognized as a promising structure in the development of novel therapeutic agents for diabetes. nih.gov Research into various substituted indazole derivatives has highlighted their potential to modulate biological targets relevant to glucose metabolism.

One area of investigation has been the development of indazole-based compounds as glucagon (B607659) receptor antagonists. nih.gov The glucagon receptor plays a crucial role in regulating glucose homeostasis, and its antagonism is a therapeutic strategy for managing type 2 diabetes. A novel series of indazole-containing derivatives were designed and synthesized with the aim of antagonizing this receptor. nih.gov Within this series, certain compounds demonstrated oral activity in animal models, effectively blunting the glucose excursion induced by glucagon. nih.gov This suggests that the indazole nucleus can serve as a foundational structure for creating potent and orally bioavailable glucagon receptor antagonists.

The table below summarizes the findings from a study on a series of indazole-based glucagon receptor antagonists.

| Compound ID | Modification | In Vivo Model | Observed Effect |

| Compound 158 | Not Specified | hGCGR mice | Orally active in blunting glucagon-induced glucose excursion at 1, 3, and 10 mg/kg. |

| Not Specified | Not Specified | hGCGR ob/ob mice | Significantly lowered acute glucose levels at 3 mpk. |

This table is based on data for a series of indazole-based compounds and not specifically this compound.

Antiparasitic Properties

The indazole moiety has also been identified as a valuable pharmacophore in the design of new antiparasitic agents. nih.govsci-hub.se Various indazole derivatives have been synthesized and evaluated for their activity against a range of parasites, demonstrating the versatility of this chemical scaffold in addressing infectious diseases. nih.gov

Research has shown that certain indazole derivatives exhibit potent activity against protozoan parasites. For instance, a study exploring novel scaffolds for activity against Entamoeba histolytica, the causative agent of amoebiasis, identified indazole derivatives as having significant potential. nih.gov In this study, specific indazole compounds displayed low micromolar activity, indicating a high level of potency against the parasite. nih.gov The activity of these compounds was found to be superior to that of metronidazole, a standard therapeutic agent for amoebiasis. nih.gov

The development of indazole-containing inhibitors is considered a promising avenue for creating the next generation of antiparasitic drugs. nih.gov The structure-activity relationship (SAR) findings from these studies are crucial for medicinal chemists in the design of new and more effective preclinical drug candidates. nih.gov

The table below presents data on the antiamoebic activity of indazole derivatives from a screening study.

| Scaffold | Target Organism | Activity (IC50) | Comparison |

| Indazole Derivative | Entamoeba histolytica | 0.339 µM | More active than metronidazole. |

This table reflects the activity of a specific indazole derivative and not this compound.

The antiparasitic potential of this compound itself has not been specifically reported. However, the demonstrated efficacy of other indazole derivatives suggests that this compound could warrant investigation for its activity against various parasites. The nature and position of the substituents on the indazole ring are critical determinants of biological activity, and the 5-bromo and 1-ethyl groups of the titular compound would define its specific interactions with parasitic targets.

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For 5-bromo-1-ethyl-1H-indazole, both ¹H and ¹³C NMR spectroscopy are crucial for its characterization.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the signals are indicative of the electronic environment and neighboring protons.

In a study detailing the synthesis of this compound, the ¹H NMR spectrum was recorded in deuterated chloroform (B151607) (CDCl₃). The data revealed characteristic signals for the ethyl group and the aromatic protons of the indazole ring system. The ethyl group protons appeared as a triplet at approximately 1.45 ppm (methyl group, -CH₃) and a quartet at 4.35 ppm (methylene group, -CH₂-), with a coupling constant (J) of 7.3 Hz, which is typical for a freely rotating ethyl group. The aromatic protons displayed more complex signals in the downfield region, consistent with the substituted indazole core. Specifically, signals were observed at 7.21 ppm (doublet, J = 8.9 Hz), 7.36 ppm (doublet of doublets, J = 8.9, 1.8 Hz), a multiplet between 7.77–7.81 ppm, and a singlet at 7.88 ppm mdpi.com.

Another analysis, conducted in deuterated dimethyl sulfoxide (DMSO-d₆), showed slightly different chemical shifts due to the solvent effect. In this case, the signals for the aromatic protons appeared as a multiplet between 7.97-8.06 ppm, a doublet of triplets at 7.69 ppm (J = 8.9, 0.9 Hz), and a doublet of doublets at 7.49 ppm (J = 8.9, 1.9 Hz). The ethyl group signals were observed at 1.38 ppm (triplet, J = 7.2 Hz) and 4.44 ppm (quartet, J = 7.2 Hz).

Interactive Table: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment | Solvent |

|---|---|---|---|---|

| 7.88 | s | - | Ar-H | CDCl₃ |

| 7.77–7.81 | m | - | Ar-H | CDCl₃ |

| 7.36 | dd | 8.9, 1.8 | Ar-H | CDCl₃ |

| 7.21 | d | 8.9 | Ar-H | CDCl₃ |

| 4.35 | q | 7.3 | -CH₂- | CDCl₃ |

| 1.45 | t | 7.3 | -CH₃ | CDCl₃ |

| 7.97-8.06 | m | - | Ar-H | DMSO-d₆ |

| 7.69 | dt | 8.9, 0.9 | Ar-H | DMSO-d₆ |

| 7.49 | dd | 8.9, 1.9 | Ar-H | DMSO-d₆ |

| 4.44 | q | 7.2 | -CH₂- | DMSO-d₆ |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. The spectrum for this compound shows distinct signals for each of the nine carbon atoms in the structure. The carbon atoms of the ethyl group are found in the upfield region of the spectrum, while the aromatic and heterocyclic carbons resonate at higher chemical shifts.

Interactive Table: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| 137.9 | Aromatic C |

| 132.2 | Aromatic C |

| 129.3 | Aromatic C |

| 125.8 | Aromatic C |

| 123.7 | Aromatic C |

| 113.7 | Aromatic C |

| 110.5 | Aromatic C |

| 44.1 | -CH₂- |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific experimental FT-IR data for this compound is not detailed in the available research literature, the expected characteristic absorption bands can be predicted based on its structure. The spectrum would likely show vibrations corresponding to C-H stretching of the aromatic ring and the ethyl group, C=C and C=N stretching within the indazole ring system, and the C-Br stretching frequency.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a highly accurate method for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) to a very high degree of precision. For this compound, HRMS provides unambiguous confirmation of its molecular formula.

Research findings report the calculated mass for the protonated molecule [M+H]⁺ of C₉H₁₀BrN₂ to be 225.0027. The experimentally determined mass was found to be 225.0032, which is in close agreement with the calculated value, thus confirming the elemental composition of the compound mdpi.com.

Interactive Table: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

|---|

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic systems. The indazole ring system in this compound is expected to absorb UV radiation, leading to characteristic absorption bands.

Specific experimental UV-Vis spectral data for this compound are not extensively reported in the scientific literature. However, substituted indazoles typically exhibit absorption maxima in the UV region, and the position of these maxima can be influenced by the nature and position of substituents on the ring system.

Future Research Directions and Translational Potential

Optimization of Indazole Derivatives

The therapeutic applicability of an indazole-based compound is highly dependent on the nature and position of its substituents. nih.gov Starting with the 5-bromo-1-ethyl-1H-indazole core, systematic optimization is a critical next step toward enhancing potency, selectivity, and pharmacokinetic properties. This involves the strategic exploration of new substituents and the synthesis of more complex derivatives. nih.gov

Future research should focus on modifying the this compound structure at various positions to establish a comprehensive Structure-Activity Relationship (SAR). The introduction of diverse functional groups can modulate the compound's electronic, steric, and lipophilic properties, which in turn influences its interaction with biological targets. nih.gov For instance, knowledge-based design approaches have been successfully used to guide the synthesis of other indazole derivatives, leading to compounds with potent activity against targets like extracellular signal-regulated kinases (ERK1/2). nih.gov

Key areas for substitution on the indazole ring include the C3, C6, and C7 positions. The introduction of moieties such as substituted aryl rings, heterocyclic systems, or flexible alkyl chains could lead to enhanced biological activity. Techniques like Suzuki or Heck coupling reactions, which are used for other bromo-indazole intermediates, could be employed to create novel carbon-carbon bonds and introduce complexity. rsc.org

Table 1: Hypothetical Structure-Activity Relationship (SAR) Exploration for this compound Derivatives

| Position of Substitution | Type of Substituent Explored | Potential Impact on Activity |

|---|---|---|

| C3 | Small hydrophilic groups (e.g., amides, carboxylic acids) | Improve solubility and potential for new hydrogen bonding interactions with target proteins. |

| C3 | Substituted phenyl or pyridyl rings | Explore additional binding pockets and enhance potency through pi-stacking interactions. |

| C6 | Bioisosteres for the hydrogen atom (e.g., F, Cl, CH₃) | Modulate electronic properties and metabolic stability. |

| C7 | Bulky hydrophobic groups | Increase lipophilicity and potentially improve cell membrane permeability. |

In Vivo Studies and Preclinical Efficacy

While initial screening provides valuable in vitro data, the translational potential of this compound and its optimized derivatives can only be confirmed through rigorous in vivo studies. nih.gov These studies are essential to understand the compound's behavior in a complex biological system, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Preclinical efficacy studies in relevant animal models are the subsequent step. For example, if the optimized derivatives show potent anticancer activity in vitro, their efficacy would be tested in xenograft models of human cancers. nih.gov Such studies have been crucial in validating the therapeutic potential of other indazole derivatives, demonstrating robust activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer models. nih.gov The primary goal of this phase is to establish a clear dose-response relationship and to identify a potential therapeutic window before any consideration for clinical trials.

Novel Targets for Therapeutic Development

Indazole-containing molecules are known to interact with a wide array of biological targets, making them privileged structures in drug discovery. rsc.org While some indazoles are developed as kinase inhibitors for cancer, others have shown potential in treating neurodegenerative and inflammatory disorders. rsc.orgnih.gov A key future direction for this compound is the exploration of novel therapeutic targets beyond the well-established ones.

Structure-based drug design and computational modeling can help identify potential targets. nih.gov For instance, various indazole derivatives have been evaluated for their inhibitory activity against targets such as epidermal growth factor receptor (EGFR), estrogen receptor (ER-α), and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govmdpi.com Given the prevalence of mutations in RNA splicing factors in diseases like myelodysplastic syndromes and leukemia, exploring the potential of this compound derivatives to inhibit components of the spliceosome, such as U2AF1, could open new therapeutic avenues. acs.org

Table 2: Potential Molecular Targets for Indazole-Based Compounds

| Target Class | Specific Example | Associated Disease Area |

|---|---|---|

| Kinases | EGFR, VEGFR-2, ERK1/2 | Cancer. nih.govrsc.orgmdpi.com |

| Nuclear Receptors | Estrogen Receptor (ER-α) | Breast Cancer. nih.gov |

| Splicing Factors | U2AF1 | Myelodysplastic Syndromes, Leukemia. acs.org |

| Protozoal Enzymes | Various | Infectious Diseases (e.g., Giardiasis). nih.gov |

Addressing Antifungal Resistance

The emergence of drug-resistant fungal pathogens is a growing global health concern, necessitating the development of novel antifungal agents with new mechanisms of action. nih.govbohrium.com Heterocyclic compounds, including indazoles, represent a promising area for the discovery of new antifungals.

Future research should evaluate this compound and its derivatives for activity against clinically relevant fungal species like Candida albicans, Candida glabrata, and Aspergillus fumigatus. nih.govnih.gov The key mechanisms of existing antifungal resistance often involve the upregulation of drug efflux pumps (e.g., ABC transporters) or mutations in the target enzyme, such as Erg11. nih.gov A crucial area of investigation would be to determine if this compound acts on a novel target within the fungal cell, which would make it effective against strains resistant to current therapies. Furthermore, studies could explore whether this compound can act as a resistance-breaker by inhibiting efflux pumps or other resistance mechanisms, thereby restoring the efficacy of existing antifungal drugs.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-bromo-1-ethyl-1H-indazole, and how can purity be optimized?

- Methodology : A multi-step synthesis involving alkylation of 5-bromo-1H-indazole with ethylating agents (e.g., ethyl iodide) under basic conditions (e.g., K₂CO₃ in DMF) is commonly employed. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

- Key Metrics : Monitor reaction progress using TLC (Rf ~0.5–0.7 in 3:1 hexane/ethyl acetate). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Approach :

- ¹H/¹³C NMR : Identify ethyl group signals (e.g., ¹H: δ 1.42 ppm, triplet, CH₃; δ 4.32 ppm, quartet, CH₂). Bromine substitution shifts aromatic protons downfield (e.g., δ 7.8–8.2 ppm) .

- FTIR : Confirm N–H stretch (~3400 cm⁻¹ for indazole) and C–Br vibration (~590 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 239.99 (C₉H₁₀BrN₂⁺) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Method : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (SHELXT for space-group determination, SHELXL for refinement) provides precise bond lengths/angles. For example, the ethyl group’s torsion angle (C–N–C–C) and Br–C bond distance (~1.90 Å) confirm regiochemistry .

- Challenges : Disordered ethyl groups require constraints (e.g., ISOR in SHELXL) or twin refinement (TWIN command) for accurate modeling .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

- Resolution Strategy :

- Cross-validation : Compare NMR-derived dihedral angles with SCXRD results. Discrepancies may arise from solution vs. solid-state conformers.

- DFT Calculations : Optimize geometry using Gaussian (B3LYP/6-31G*) to reconcile experimental and theoretical data .

- Case Study : In 5-bromo-3-aryl-indazoles, π-stacking observed in SCXRD (e.g., centroid distances ~3.7 Å) may not manifest in solution NMR, explaining spectral simplicity despite crystallographic complexity .

Q. What in silico approaches predict the pharmacological potential of this compound derivatives?

- Protocol :

- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., EGFR kinase). Derivatives with electron-withdrawing groups (e.g., Br) show enhanced affinity (ΔG ~−9.5 kcal/mol) .

- ADMET Prediction : SwissADME predicts logP ~2.8 (optimal for blood-brain barrier penetration) but moderate CYP450 inhibition risk .

- Validation : Correlate docking scores with in vitro IC₅₀ values (e.g., 9c derivative: IC₅₀ = 1.2 μM against α-glucosidase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.